N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C15H13N5OS and a molecular weight of 311.368. This compound is known for its unique structure, which includes a pyridine ring, a thienyl group, and a pyrazole ring. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-(4-pyridinyl)ethanone with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine or thienyl rings.
Scientific Research Applications
N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3-nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
Uniqueness
N’-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyridine ring, a thienyl group, and a pyrazole ring. This structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
Molecular Formula |
C15H13N5OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
KRLYIMOPFLLRPB-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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